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Compound of Interest

Compound Name: (S)-LY3177833 hydrate

Cat. No.: B15587493

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 hydrate, also known as LY3143921 hydrate, is an orally bioavailable small
molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC?7 is a serine/threonine kinase
that plays a crucial role in the initiation of DNA replication and is often overexpressed in various
cancer types, making it a compelling target for anticancer therapies.[1][2] By inhibiting CDC7,
(S)-LY3177833 disrupts the phosphorylation of the minichromosome maintenance (MCM)
complex, a critical step for the initiation of DNA replication, leading to cell cycle arrest and
apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the
chemical structure, properties, mechanism of action, and relevant experimental protocols for
(S)-LY3177833 hydrate.

Chemical Structure and Properties

(S)-LY3177833 hydrate is the hydrated form of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-
pyrazol-4-yl)-2H-isoindol-1-one.[1] Its chemical and physical properties are summarized in the
tables below.
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Identifier Value

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-

IUPAC Name L
pyrazol-4-yl)-2H-isoindol-1-one;hydrate[1]
LY3143921 hydrate, LY3177833 (monohydrate)
Synonyms
[1]
CAS Number 1627696-53-0 (for monohydrate)[1]
Molecular Formula C16H14FN502[4]
Molecular Weight 327.31 g/mol [4]
Property Value
Appearance Solid
- Soluble in DMSO, DMF, and Ethanol. Limited
Solubility o
solubility in PBS (pH 7.2) at 0.3 mg/mL.[5]
Storage Store at -20°C for long-term stability.[3]

Mechanism of Action and Biological Activity

(S)-LY3177833 is a potent and selective ATP-competitive inhibitor of CDC7 kinase.[1][6] The
primary downstream target of CDC7 is the MCM2 subunit of the MCM complex.[3] Inhibition of
CDC7 by (S)-LY3177833 prevents the phosphorylation of MCM2, thereby blocking the initiation
of DNA replication and inducing replication stress, which can lead to cell cycle arrest and
apoptosis in cancer cells.[1][3]

Signaling Pathway
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Figure 1: CDC7 Signaling Pathway and Inhibition by (S)-LY3177833

In Vitro Activity
Target Assay Type IC50
CDCY7 Kinase Enzymatic Assay 3.3 nMJ[3]
pMCM2 (in H1299 cells) Cellular Assay 290 nM[3]
Pharmacokinetics
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Limited pharmacokinetic data for (S)-LY3177833 hydrate is available from a first-in-human
Phase | clinical trial in patients with advanced solid tumors.[1] The compound was administered

orally.
AUCO-
Dose Cmax 24h CLIF
Tmax (hr) t1/2 (hr) VzIF (L)
(mg) (ng/mL) (ng.hr/imL (L/hr)
)
1080 -
30 16.5 - 28.5 20-40 170 - 279 11.2-17.5 108 - 176
1560
60 35.8-72.8 2.0-6.0 419 - 945 13.9-18.2 872 - 1560 63.5 - 143
1340 -
120 104 - 239 20-40 13.5-18.0 569 - 1040 429 - 89.6
2800
2270 -
180 185 - 347 2.0-6.0 14.5 - 20.3 557 - 1090 39.3-79.3
4580
3630 -
270 280 - 541 2.0-6.0 2080 15.6 - 21.8 511 -991 38.1-74.4

Data presented as ranges observed in the study.[1]

In Vivo Efficacy

(S)-LY3177833 has demonstrated dose-dependent anti-tumor activity in a human colorectal
adenocarcinoma (SW620) mouse xenograft model.[3]

Dosing Regimen Result

] ) Significant, dose-dependent tumor regression.
10.4 - 31.2 mg/kg, oral gavage, twice daily for 2 o
No significant tumor growth was observed for 2
weeks _ _
weeks after cessation of dosing.[3]

Experimental Protocols
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The following are generalized protocols for key assays used to characterize CDC7 inhibitors

like (S)-LY3177833.

Experimental Workflow
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Figure 2: General Experimental Workflow for CDC7 Inhibitor Characterization

CDC7 Kinase Assay (ADP-Glo™ Based)
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Reagent Preparation: Prepare kinase buffer, ATP solution, and the CDC7/Dbf4 enzyme
complex. Serially dilute (S)-LY3177833 in DMSO, and then in kinase buffer.

Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle control.

Initiate Reaction: Add a master mix containing the kinase, substrate (e.g., a synthetic
peptide), and ATP to each well.

Incubation: Incubate the plate at 30°C for 60 minutes.

ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to
the amount of ADP produced and thus the kinase activity.

Cellular Phospho-MCM2 (pMCM2) Western Blot Assay

Cell Culture and Treatment: Plate cancer cells (e.g., H1299) and treat with various
concentrations of (S)-LY3177833 for a specified time.

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against pMCM2
(e.g., Ser40/41) and total MCM2. Subsequently, probe with a loading control antibody (e.g.,
GAPDH or B-actin).
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o Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using
an ECL substrate and an imaging system.

e Analysis: Quantify band intensities to determine the relative levels of pMCM2 normalized to
total MCM2 and the loading control.

Cell Viability Assay (MTT-Based)

o Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of (S)-LY3177833 and incubate for
48-72 hours.

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for
the formation of formazan crystals.

e Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
dissolve the formazan crystals.

» Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells.

Conclusion

(S)-LY3177833 hydrate is a potent and orally bioavailable inhibitor of CDC7 kinase with
demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the
disruption of DNA replication initiation, makes it a promising candidate for the treatment of
various cancers. The data and protocols presented in this guide provide a valuable resource for
researchers and drug development professionals working with this compound and in the
broader field of CDC?7 inhibition. Further investigation into its clinical efficacy and safety profile
IS ongoing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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